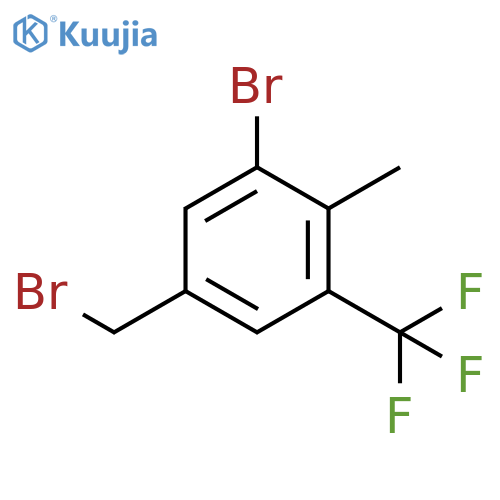

Cas no 2385223-45-8 (3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromide)

2385223-45-8 structure

商品名:3-Bromo-4-methyl-5-

(trifluoromethyl)benzyl bromide

CAS番号:2385223-45-8

MF:C9H7Br2F3

メガワット:331.955091714859

CID:5213860

3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromide 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromide

-

- インチ: 1S/C9H7Br2F3/c1-5-7(9(12,13)14)2-6(4-10)3-8(5)11/h2-3H,4H2,1H3

- InChIKey: GYIXQLVQRILFNE-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC(CBr)=CC(C(F)(F)F)=C1C

3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC303601-5g |

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide |

2385223-45-8 | 97% | 5g |

£640.00 | 2025-02-21 | |

| Apollo Scientific | PC303601-1g |

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide |

2385223-45-8 | 97% | 1g |

£240.00 | 2025-02-21 |

3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromide 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

2385223-45-8 (3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromide) 関連製品

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量